molecular formula C17H13ClN2O3S2 B2809691 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-11-1

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2809691
CAS RN: 896362-11-1
M. Wt: 392.87
InChI Key: ZKLZCMQXUKTDDW-UHFFFAOYSA-N
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Description

“N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide” is a chemical compound that belongs to the thiazole family . Thiazoles are heterocyclic compounds that have been studied extensively due to their diverse biological activities . They have been found to have potential as antimicrobial, antifungal, and antitumor agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives have been studied extensively. For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide have demonstrated potential anticancer properties. For instance, derivatives of indapamide, which shares a similar structural motif, showed significant pro-apoptotic activity against melanoma cell lines. One compound, identified as SGK 266, exhibited notable anticancer activity with IC50 values between 85–95 µM against the melanoma cancer cell line MDA–MB435 and inhibited several human carbonic anhydrase isoforms, suggesting a multi-target approach in cancer therapy (Yılmaz et al., 2015). Similarly, a series of substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, with some derivatives showing higher activities than the reference drug, indicating the potential for development as novel anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

N-substituted benzamide derivatives, including those with a thiazol moiety, have been synthesized and evaluated for antimicrobial and antifungal activities. These derivatives displayed varying levels of activity against gram-positive and gram-negative bacteria, as well as antifungal properties against Candida albicans and Aspergillus niger, highlighting their potential as antimicrobial and antifungal agents (Chawla, 2016). Another study reported the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives with some compounds exhibiting anti-tobacco mosaic virus activity, suggesting their use as antiviral agents (Chen et al., 2010).

Anti-inflammatory and Analgesic Activity

Thiazole/oxazole substituted benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds showed significant activity, surpassing the reference drug in terms of efficacy, which points towards their potential in developing new anti-inflammatory and analgesic drugs (Kumar & Singh, 2020).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives have been explored for their gelation behavior, with the aim of understanding the role of methyl functionality and non-covalent interactions on gelation. This research could have implications in the design of new materials for various applications, including drug delivery systems (Yadav & Ballabh, 2020).

Anticonvulsant Activity

The design and synthesis of 1,3,4-thiadiazol derivatives have also been explored for anticonvulsant activity, with some compounds showing promising results when compared to standard drugs. This highlights the potential of thiazolyl benzamide derivatives in the development of new anticonvulsant therapies (Singh et al., 2012).

Future Directions

The future directions for “N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide” and similar compounds could involve further studies on their pharmacological activities. There is a need for the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLZCMQXUKTDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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